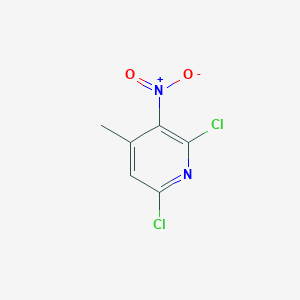

2,6-Dichloro-4-methyl-3-nitropyridine

Overview

Description

The compound 2,6-Dichloro-4-methyl-3-nitropyridine is a pyridine derivative that is of interest in various chemical research areas due to its potential applications in synthesis and material science. While the provided papers do not directly discuss 2,6-Dichloro-4-methyl-3-nitropyridine, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related nitropyridine compounds often involves multi-step reactions including substitution, nitration, and ammoniation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, with the structure confirmed by various spectroscopic methods . Similarly, 2-amino-3-nitropyridine-6-methoxy was obtained from 2,6-Dichloropyridine, indicating that dichloropyridine derivatives can be precursors for amino-nitropyridine compounds . These methods could potentially be adapted for the synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The structure and spectroscopic behavior of other adducts, such as the one formed by 3-methylpyridine with 2,6-dichloro-4-nitrophenol, were also determined by X-ray diffraction, highlighting short N-H-O hydrogen bridges . These studies suggest that 2,6-Dichloro-4-methyl-3-nitropyridine may also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of nitropyridine compounds can be influenced by their substituents. For instance, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating its utility in constructing complex molecules . Autohetarylation reactions, as observed with 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine, indicate that nitropyridines can undergo unexpected transformations in the presence of bases . These findings suggest that 2,6-Dichloro-4-methyl-3-nitropyridine could participate in a variety of chemical reactions, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives have been extensively studied. Investigations into compounds such as 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine have included analyses of molecular structures, vibrational wavenumbers, NBO, and NMR chemical shifts . These studies provide insights into the stability, charge delocalization, and reactive sites of the molecules. The effects of solvents on the emission spectra of these compounds have also been explored, which could be relevant for understanding the properties of 2,6-Dichloro-4-methyl-3-nitropyridine .

Scientific Research Applications

1. Synthesis of 4-amino-2,6-dichloropyridine and its derivatives

- Summary of Application: 2,6-Dichloro-4-methyl-3-nitropyridine is used as a starting material for the synthesis of 4-amino-2,6-dichloropyridine and its derivatives . These compounds are of interest in the development of new energetic materials .

- Methods of Application: The synthesis involves several steps, including oxidation, nitration, reduction, and nucleophilic displacement . The reactions proceed under mild conditions .

- Results or Outcomes: The synthesis of 4-amino-2,6-dichloropyridine from 2,6-dichloropyridine was successfully achieved . The resulting compounds are potential candidates for the development of new high energy density materials .

- Summary of Application: 2,6-Dichloro-4-methyl-3-nitropyridine may be used in the synthesis of fipronil, a broad-spectrum insecticide .

- Methods of Application: The specific methods of application in the synthesis of fipronil are not detailed in the source .

- Results or Outcomes: The outcome of this application is the production of fipronil, an insecticide used in agriculture and pest control .

3. Synthesis of Pyridyldifluoroacetates

- Summary of Application: 2,6-Dichloro-4-methyl-3-nitropyridine is used in the synthesis of pyridyldifluoroacetates .

- Methods of Application: The specific methods of application in the synthesis of pyridyldifluoroacetates are not detailed in the source .

- Results or Outcomes: The outcome of this application is the production of pyridyldifluoroacetates .

4. Preparation of Bicyclooxacalixhetarene

- Summary of Application: 2,6-Dichloro-4-methyl-3-nitropyridine is used as a starting reagent in the preparation of bicyclooxacalixhetarene .

- Methods of Application: The specific methods of application in the preparation of bicyclooxacalixhetarene are not detailed in the source .

- Results or Outcomes: The outcome of this application is the production of bicyclooxacalixhetarene .

5. Synthesis of Pyridyldifluoroacetates

- Summary of Application: 2,6-Dichloro-4-methyl-3-nitropyridine is used in the synthesis of pyridyldifluoroacetates .

- Methods of Application: The specific methods of application in the synthesis of pyridyldifluoroacetates are not detailed in the source .

- Results or Outcomes: The outcome of this application is the production of pyridyldifluoroacetates .

6. Preparation of Bicyclooxacalixhetarene

- Summary of Application: 2,6-Dichloro-4-methyl-3-nitropyridine is used as a starting reagent in the preparation of bicyclooxacalixhetarene .

- Methods of Application: The specific methods of application in the preparation of bicyclooxacalixhetarene are not detailed in the source .

- Results or Outcomes: The outcome of this application is the production of bicyclooxacalixhetarene .

Safety And Hazards

properties

IUPAC Name |

2,6-dichloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNIYUZFQWYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619253 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methyl-3-nitropyridine | |

CAS RN |

60010-03-9 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)